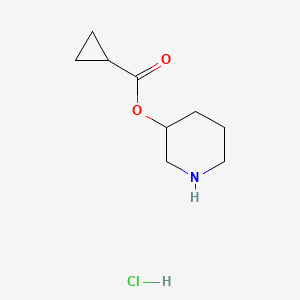![molecular formula C21H36ClNO B1397369 4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219961-06-4](/img/structure/B1397369.png)
4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185299-88-0 . Its molecular weight is 297.87 . The IUPAC name for this compound is 4-tert-butylphenyl 2- (4-piperidinyl)ethyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17 (2,3)15-4-6-16 (7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Polymer Application
- Synthesis in Polymer Degradation and Stability : The compound is involved in the synthesis of combined phenol/hindered amine stabilizers for use in polypropylene, enhancing its light and thermal stability. The efficiency of these stabilizers depends on the phenol and hindered amine stabilizer (HAS) structure (Mosnáček et al., 2003).
Pharmaceutical Intermediate Synthesis
- Key Intermediate in Vandetanib Synthesis : A derivative of this compound serves as a key intermediate in synthesizing Vandetanib, a medication used in cancer treatment. The synthesis process involves acylation, sulfonation, and substitution (Wang et al., 2015).
Chemical Synthesis and Modification
- Formation in the Synthesis of 4-Chloropiperidine Hydrochloride : Utilized in the synthesis process of 4-chloropiperidine hydrochloride, showcasing its role in producing various chemical derivatives (Zhang Guan-you, 2010).
Enantiomer Synthesis in Alkaloids
- Role in Enantiopure Synthesis : The compound is employed in synthesizing enantiopure piperidine alkaloids like dumetorine and epidihydropinidine, demonstrating its significance in producing specific molecular configurations (Passarella et al., 2009).
Antiphoto-Oxidative Applications
- Use in Antiphoto-Oxidative Stability : The compound is part of a synthesis process for creating materials that provide excellent antiphoto-oxidative performance, particularly in polypropylene blends (Hong Xue-chuan, 2003).
Synthesis of N-tert-ButylsulfinylHomoallylamines
- Synthesis of Piperidine Alkaloids : Utilized in the synthesis of piperidine alkaloids such as (+)-dihydropinidine and (+)-isosolenopsin, showcasing its utility in complex organic syntheses (Gonzalez-Gomez et al., 2008).
Applications in Oxidation Studies
- Electrochemical Oxidation Studies : The compound is involved in studies on electrochemical oxidation, providing insights into the behavior of phenoxy radicals and phenoxonium ions (Richards et al., 1977).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)17-7-8-19(18(15-17)21(4,5)6)23-14-11-16-9-12-22-13-10-16;/h7-8,15-16,22H,9-14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXFXQHVMRJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)



![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)



![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
